molecular formula C12H11BrN2O B13173476 5-Amino-1-benzyl-3-bromo-1,2-dihydropyridin-2-one

5-Amino-1-benzyl-3-bromo-1,2-dihydropyridin-2-one

Katalognummer: B13173476
Molekulargewicht: 279.13 g/mol
InChI-Schlüssel: ZAGQFIJEIFOWNQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The synthesis of 5-Amino-1-benzyl-3-bromo-1,2-dihydropyridin-2-one typically involves the reaction of appropriate starting materials under specific conditions. . The reaction conditions often include the use of bromine or a brominating agent and a suitable solvent. Industrial production methods may vary, but they generally follow similar principles with optimizations for scale and efficiency.

Analyse Chemischer Reaktionen

5-Amino-1-benzyl-3-bromo-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form different oxidation states or reduction to remove the bromine atom.

    Coupling Reactions: It can participate in coupling reactions to form larger molecules or complex structures.

Common reagents used in these reactions include bromine, reducing agents like sodium borohydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

5-Amino-1-benzyl-3-bromo-1,2-dihydropyridin-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 5-Amino-1-benzyl-3-bromo-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Vergleich Mit ähnlichen Verbindungen

5-Amino-1-benzyl-3-bromo-1,2-dihydropyridin-2-one can be compared with other similar compounds, such as:

The presence of the bromine atom and the benzyl group in this compound makes it unique and potentially more versatile in various applications.

Eigenschaften

Molekularformel

C12H11BrN2O

Molekulargewicht

279.13 g/mol

IUPAC-Name

5-amino-1-benzyl-3-bromopyridin-2-one

InChI

InChI=1S/C12H11BrN2O/c13-11-6-10(14)8-15(12(11)16)7-9-4-2-1-3-5-9/h1-6,8H,7,14H2

InChI-Schlüssel

ZAGQFIJEIFOWNQ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CN2C=C(C=C(C2=O)Br)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.